

Validation of Infigratinib's selectivity across the kinome

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Compound of Interest		
Compound Name:	Infigratinib	
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Infigratinib's Kinome Selectivity: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **infigratinib**'s performance against other selective FGFR inhibitors, supported by experimental data. **Infigratinib** is an ATP-competitive tyrosine kinase inhibitor with high affinity for Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3).[1][2]

Alterations in the FGFR signaling pathway, including gene fusions, rearrangements, amplifications, and activating mutations, are implicated in the pathogenesis of various cancers. [1] **Infigratinib** selectively targets these aberrant FGFRs, thereby inhibiting downstream signaling cascades and suppressing tumor cell proliferation.[1] This guide delves into the specifics of **infigratinib**'s selectivity across the kinome and compares it with other prominent FGFR inhibitors.

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target activities can lead to undesirable side effects. The following tables summarize the inhibitory activity of **infigratinib** and other selective FGFR inhibitors against a panel of kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.



Kinase	Infigratini b (IC50 nM)	Derazanti nib (IC50 nM)	Erdafitini b (IC50 nM)	Pemigati nib (IC50 nM)	Rogaratin ib (IC50 nM)	Futibatini b (IC50 nM)
FGFR1	4.5	22.2	4.1	3.3	7.5	1.8
FGFR2	3.0	5.8	2.0	1.3	1.4	1.4
FGFR3	5.6	22.8	3.1	5.2	8.8	1.6
FGFR4	142	402	26.7	50.3	25.6	3.7
CSF1R	258	17.4	190	>300	162	N/A

Data for **Infigratinib**, Derazantinib, Erdafitinib, Pemigatinib, and Rogaratinib are from a radiometric kinase assay performed by Reaction Biology, as cited in El Shemerly et al., 2022. Futibatinib data is from a separate enzymatic assay.

Off-Target Kinase Inhibition Profile of Infigratinib

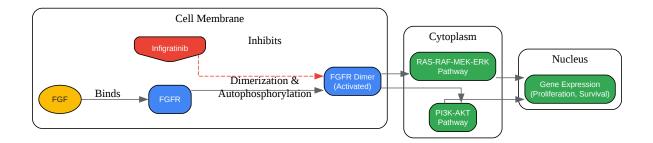
Kinase	Infigratinib (IC50 nM)
VEGFR2	180
ABL	2300
FYN	1900
KIT	750
LCK	2500
LYN	300
YES	1100

This data highlights **infigratinib**'s selectivity for the FGFR family, with significantly lower potency against a range of other kinases.

Signaling Pathways and Experimental Workflows



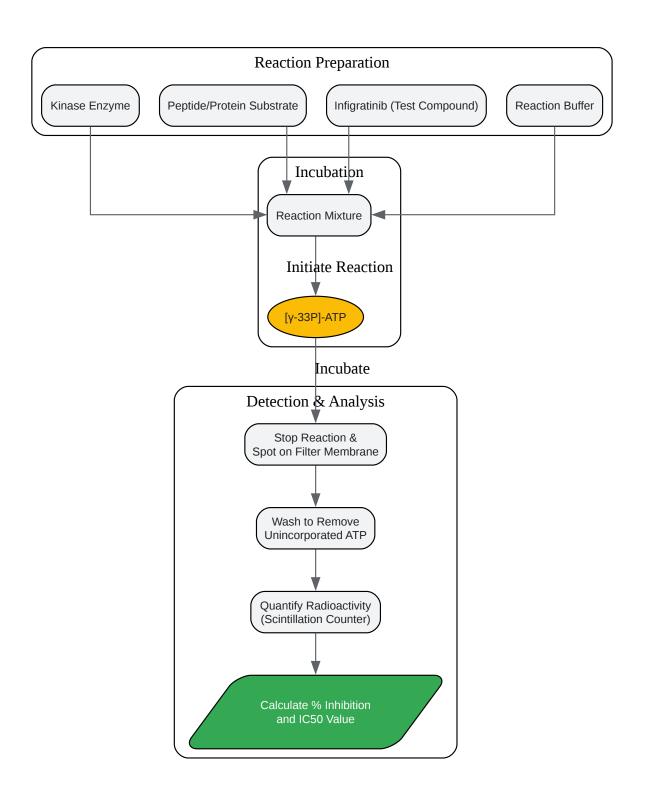
To understand the context of **infigratinib**'s action and how its selectivity is determined, the following diagrams illustrate the FGFR signaling pathway and the experimental workflow for a typical radiometric kinase assay.



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Caption: Simplified FGFR Signaling Pathway and the inhibitory action of Infigratinib.





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References

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